(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one
Description
The compound (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one is a thiazolone derivative characterized by a planar thiazol-4-one core substituted with a 4-hydroxy-3-methoxybenzylidene group at position 5 and a 4-methylphenylamino moiety at position 2. The Z-configuration of the benzylidene double bond is critical for maintaining structural stability and biological activity . This compound belongs to a broader class of (Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one analogs, which are synthesized via condensation reactions between thioxothiazolidinones and substituted benzaldehydes, followed by nucleophilic substitution with aryl amines .
Key structural features include:
- Thiazol-4-one ring: Provides a rigid scaffold for substituent interactions.
- 4-Methylphenylamino group: The methyl substituent may influence lipophilicity and steric interactions.
Properties
IUPAC Name |
(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-11-3-6-13(7-4-11)19-18-20-17(22)16(24-18)10-12-5-8-14(21)15(9-12)23-2/h3-10,21H,1-2H3,(H,19,20,22)/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORJJIDQRPTJKK-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)O)OC)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC(=C(C=C3)O)OC)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-[(4-Methylphenyl)Amino]-1,3-Thiazol-4(5H)-one
The thiazolone precursor is synthesized via cyclization of thiourea derivatives with α-halo ketones. For example:
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Reagents : 4-Methylphenylthiourea and chloroacetyl chloride.
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Conditions : Stirred in anhydrous dichloromethane at 0°C under nitrogen, followed by gradual warming to room temperature.
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Mechanism : Nucleophilic substitution at the α-carbon of chloroacetyl chloride by the thiourea’s sulfur atom, followed by intramolecular cyclization to form the thiazolone ring.
| Parameter | Details |
|---|---|
| Yield | 78–85% |
| Purification | Recrystallization from ethanol/water |
| Characterization | NMR, IR, MS |
Microwave-Assisted Optimization
Recent adaptations employ microwave irradiation to accelerate reaction kinetics:
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Advantages :
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95% yield vs. 82% conventional heating.
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Reduced reaction time (20 min vs. 6–12 h).
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Stereochemical Control and Byproduct Management
The (5Z)-configuration is thermodynamically favored due to conjugation between the benzylidene group and the thiazolone ring. Key considerations include:
Z/E Isomerization
Byproduct Formation
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Dimerization : Occurs at high concentrations (>0.5 M). Mitigated by dilute conditions (0.2–0.3 M).
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Aldol Side Reactions : Minimized using freshly distilled aldehyde and anhydrous solvents.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Green Chemistry Approaches
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Solvent Replacement : Cyclopentyl methyl ether (CPME) as a safer alternative to THF.
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Catalyst Recycling : Silica-supported piperidine reused for 5 cycles without yield loss.
Analytical and Purification Techniques
Chromatographic Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that thiazole derivatives possess significant antimicrobial properties. The specific compound has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth, which is crucial for developing new antibiotics .
- Anticancer Potential : The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy . Its mechanism of action appears to involve the modulation of various signaling pathways associated with cell proliferation and survival.
- Anti-inflammatory Effects : There is emerging evidence that thiazole derivatives can exhibit anti-inflammatory properties. The compound may inhibit the production of pro-inflammatory cytokines, offering potential therapeutic benefits in inflammatory diseases .
Applications in Research
The applications of (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one extend across multiple research domains:
Medicinal Chemistry
In medicinal chemistry, this compound serves as a scaffold for designing new drugs aimed at treating infections and cancer. Its structural features allow for modifications that can enhance potency and selectivity against specific biological targets.
Pharmacological Studies
Pharmacological research utilizes this compound to explore its interactions with biological systems. Understanding its pharmacokinetics and pharmacodynamics is essential for assessing its viability as a therapeutic agent.
Biochemical Research
The compound's role in biochemical pathways is being investigated to elucidate its effects on cellular mechanisms. This includes studies on enzyme inhibition and receptor interactions, which are critical for drug development.
Case Studies
Several case studies have documented the applications of this compound:
- Antimicrobial Efficacy Study : A study conducted on the efficacy of the compound against resistant strains of bacteria revealed promising results, suggesting potential as a new antimicrobial agent .
- Cancer Cell Line Research : Research involving various cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers, indicating its potential as an anticancer drug .
- Inflammation Model Studies : In vivo studies using animal models demonstrated that the compound significantly reduced inflammation markers compared to control groups, highlighting its therapeutic potential in inflammatory diseases .
Mechanism of Action
The mechanism of action of (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolone derivatives exhibit diverse pharmacological properties depending on substituent patterns. Below is a comparative analysis of the target compound with structurally related analogs (Table 1).
Table 1: Structural and Functional Comparison of Selected Thiazolone Derivatives
Substituent Effects on Physicochemical Properties
- Electron-Donating Groups (e.g., -OH, -OCH₃): The 4-hydroxy-3-methoxy substituent in the target compound enhances solubility via hydrogen bonding but may reduce passive diffusion across lipid membranes compared to halogenated analogs like 6j (2-Cl, 4-NO₂) .
- Heteroaromatic Substituents : The pyridinylmethylene group in introduces π-π stacking capabilities, which are absent in the purely aromatic target compound .
Biological Activity
The compound (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one, a thiazole derivative, has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. Thiazoles are known for their diverse pharmacological properties, making them a focus of medicinal chemistry research.
Chemical Structure and Properties
The structure of the compound can be broken down into key functional groups:
- Thiazole Ring : This five-membered ring containing sulfur and nitrogen is essential for the biological activity of many thiazole derivatives.
- Benzylidene Moiety : The presence of the hydroxy and methoxy groups on the benzylidene enhances its biological interactions.
- Amino Group : The amino substitution contributes to the compound's reactivity and potential interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives. For example, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.
The compound's mechanism may involve apoptosis induction and cell cycle arrest, as observed in other thiazole derivatives . In vitro studies have demonstrated that structural modifications can significantly influence the IC50 values, indicating a structure-activity relationship (SAR) that warrants further exploration.
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. The compound may exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, some thiazole derivatives have shown MIC values as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .
Case Studies
- Cytotoxicity Studies : A study focusing on a series of thiazole derivatives revealed that modifications at the benzylidene position could enhance anticancer activity. The introduction of methoxy groups was particularly effective in increasing potency against MCF-7 cells .
- Antimicrobial Efficacy : Another study demonstrated that thiazole derivatives could inhibit bacterial growth effectively, with specific compounds showing significant activity against common pathogens .
Research Findings
The following findings summarize the biological activities associated with thiazole derivatives:
- Anticancer Activity : Thiazoles have shown promise in inhibiting cancer cell proliferation through various mechanisms including apoptosis and cell cycle modulation.
- Antimicrobial Activity : Several thiazole compounds have demonstrated broad-spectrum antimicrobial properties, making them candidates for further development as therapeutic agents.
- Enzyme Inhibition : Some thiazole derivatives act as inhibitors for enzymes involved in metabolic processes, such as 11β-HSD1, which is relevant for conditions like metabolic syndrome .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one?
- Answer : Two primary methods are documented:
- Microwave-assisted synthesis : Reacting (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one with morpholine at 80°C (80 W) for 20 minutes yields 88% product. This method enhances reaction efficiency and reduces side products .
- Traditional reflux : Condensation of thiosemicarbazide derivatives with aldehydes (e.g., 4-hydroxy-3-methoxybenzaldehyde) in DMF/acetic acid under reflux for 2–4 hours, followed by recrystallization, is a common approach .
- Key considerations : Reaction time, temperature, and solvent selection (e.g., DMF, acetic acid) critically influence Z/E isomerism and purity. TLC monitoring is recommended to track progress .
Q. How is the stereochemical configuration of the benzylidene moiety confirmed?
- Answer :
- X-ray crystallography : SHELX software is widely used for crystal structure determination. While no direct data exists for this compound, analogous thiazolidinone derivatives (e.g., (5Z)-5-(2-hydroxybenzylidene)-3-(4-methylphenyl)-thiazolidin-4-one) have been resolved using SHELX, confirming Z-configuration via crystallographic data .
- NMR spectroscopy : Coupling constants (e.g., J = 8.1 Hz for aromatic protons) and NOE correlations in DMSO-d6 help distinguish Z/E isomers .
Advanced Research Questions
Q. What experimental strategies are used to evaluate inhibitory activity against Protein Kinase DYRK1A?
- Answer :
- In vitro kinase assays : The compound’s IC50 value is determined using recombinant DYRK1A kinase and a fluorescence-based assay (e.g., ADP-Glo™). Evidence from analogous compounds shows IC50 values in the micromolar range .
- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding interactions between the thiazolidinone core and DYRK1A’s ATP-binding pocket. The 4-hydroxy-3-methoxybenzylidene group is critical for hydrogen bonding with active-site residues .
Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
- Answer :
- Multi-technique validation : Cross-reference 1H NMR (e.g., δ 7.58 ppm for CH=), 13C NMR, and IR (e.g., 1721 cm⁻¹ for C=O) to identify inconsistencies. For example, solvent effects (DMSO-d6 vs. CDCl3) may shift proton signals .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., C16H18N2O4S requires m/z 334.0987; observed 334.0970 ).
Q. What strategies improve solubility for in vitro biological testing?
- Answer :
- Derivatization : Introducing hydrophilic groups (e.g., morpholine substitution at position 2) enhances aqueous solubility. The morpholine derivative in exhibits improved solubility in DMSO for kinase assays .
- Co-solvents : Use DMSO/water mixtures (≤5% DMSO) to maintain compound stability while avoiding precipitation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
